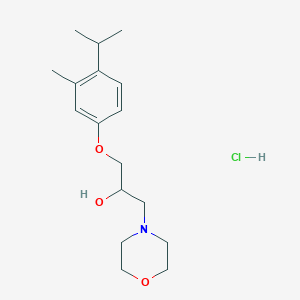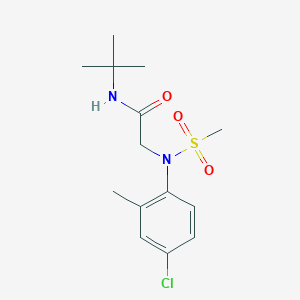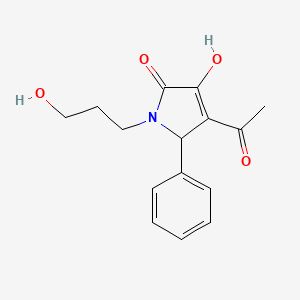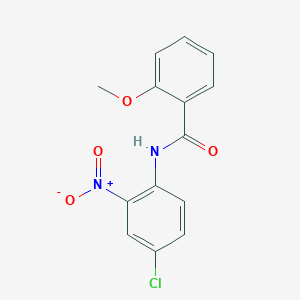
N-(3-hydroxypropyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-3-nitrobenzamide (HPNB) is an organic compound that has gained significant attention in the scientific community due to its potential in various applications. HPNB is a nitroaromatic compound that possesses unique properties, including its ability to act as a nitroreductase substrate. The compound's chemical structure consists of a benzene ring, a nitro group, and a hydroxypropyl group attached to an amide functional group.
作用機序
N-(3-hydroxypropyl)-3-nitrobenzamide is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amine group. This reduction reaction generates reactive oxygen species, which can lead to DNA damage and cell death. The mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide is dependent on the specific nitroreductase enzyme present in the system, as different enzymes have varying substrate specificities and catalytic efficiencies.
Biochemical and Physiological Effects
The reduction of N-(3-hydroxypropyl)-3-nitrobenzamide by nitroreductase enzymes leads to the generation of reactive oxygen species, which can cause oxidative stress and DNA damage in cells. This effect has been exploited in cancer therapy, where nitroreductase enzymes are used to activate prodrugs that release cytotoxic agents upon reduction. N-(3-hydroxypropyl)-3-nitrobenzamide has also been shown to have antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
N-(3-hydroxypropyl)-3-nitrobenzamide's unique properties make it a valuable tool for studying nitroreductase enzymes and their role in drug metabolism and cancer therapy. The compound's ability to act as a substrate for nitroreductase enzymes allows for the measurement of enzyme activity in various biological samples. However, the use of N-(3-hydroxypropyl)-3-nitrobenzamide in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
The potential applications of N-(3-hydroxypropyl)-3-nitrobenzamide in various fields, including biochemistry, pharmacology, and biomedicine, make it an exciting area of research. Future studies could focus on optimizing the synthesis method of N-(3-hydroxypropyl)-3-nitrobenzamide to increase yield and purity, as well as exploring the compound's potential as a therapeutic agent for cancer and infectious diseases. Further research could also investigate the mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide and its interactions with nitroreductase enzymes in more detail, leading to a better understanding of the role of these enzymes in drug metabolism and cancer therapy.
合成法
N-(3-hydroxypropyl)-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with 3-chloropropanol in the presence of a base, followed by the reaction of the resulting product with ammonia to form N-(3-hydroxypropyl)-3-nitrobenzamide. The purity of the compound can be increased through further purification steps, such as recrystallization or column chromatography.
科学的研究の応用
N-(3-hydroxypropyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine. The compound's unique properties make it a valuable tool for studying the mechanisms of nitroreductase enzymes, which play a crucial role in drug metabolism and cancer therapy. N-(3-hydroxypropyl)-3-nitrobenzamide has also been used as a substrate for measuring nitroreductase activity in various biological samples, such as cell lysates and tissue extracts.
特性
IUPAC Name |
N-(3-hydroxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-6-2-5-11-10(14)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,13H,2,5-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOMCQNUAPHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385326 |
Source


|
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-3-nitrobenzamide | |
CAS RN |
5181-91-9 |
Source


|
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)





![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)